molecular formula C4HF3N2OS B2713723 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1260667-41-1

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B2713723
CAS No.: 1260667-41-1
M. Wt: 182.12
InChI Key: CVBHOLONBSFABF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been extensively investigated . The energy barrier corresponding to the conversion between imino and amino tautomers has been calculated, indicating the existence of the amino tautomer in the solid state for the title compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies and Chemical Transformations: Research has led to the development of various synthetic routes and transformations involving thiadiazole derivatives. For instance, the synthesis of 1,2,3-triazole derivatives through reactions with amines, hydrazines, and hydroxylamine showcases the versatility of thiadiazole carbaldehydes in producing compounds with potential applications in medicinal chemistry and material science (L'abbé et al., 1991). Additionally, novel synthetic approaches have been developed for imidazothiadiazole derivatives, demonstrating the trifluoromethyl group's contribution to green chemistry by enabling catalyst and solvent-free conditions, which is crucial for sustainable chemistry practices (Sarchahi & Esmaeili, 2021).

Biological Applications

  • Antimicrobial and Antioxidant Activities: Derivatives of thiadiazole have been synthesized and evaluated for their biological activities. A study on 1,2,3-triazolyl pyrazole derivatives highlighted their broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These findings are significant for the development of new antimicrobial and antioxidant agents, contributing to the fight against microbial resistance and oxidative stress-related diseases (Bhat et al., 2016).

Material Science Applications

  • Organic Synthesis for Material Science: The structural versatility of thiadiazole derivatives is harnessed in synthesizing materials with unique properties. For example, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines illustrates the potential of thiadiazole derivatives in creating materials for electronic and photonic applications, indicating their importance in developing new materials for advanced technologies (Palka et al., 2014).

Safety and Hazards

The safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be toxic if swallowed or inhaled . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBHOLONBSFABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-41-1
Record name 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
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